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Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate Documentation Hub

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  • Product: Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate
  • CAS: 1982873-79-9

Core Science & Biosynthesis

Exploratory

Strategic Alkylation of 4-Bromo-5-Fluoro-2-Nitrophenol: A Technical Deep Dive

Topic: Strategic Alkylation of 4-Bromo-5-Fluoro-2-Nitrophenol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary & Structural Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Alkylation of 4-Bromo-5-Fluoro-2-Nitrophenol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Structural Analysis

The scaffold 4-bromo-5-fluoro-2-nitrophenol (CAS: 1016234-87-9) represents a "privileged structure" in modern medicinal chemistry. Its high density of functional groups—a phenol, a nitro group, a bromine, and a fluorine—offers orthogonal reactivity profiles that allow for the rapid construction of complex heterocyclic libraries, particularly benzoxazinones and indole derivatives used in kinase inhibitors and PROTAC linkers.

This guide focuses on the alkylation of the phenolic hydroxyl group. While seemingly trivial, the alkylation of this specific isomer is governed by a delicate electronic balance. The ortho-nitro group significantly increases the acidity of the phenol, altering the required basicity for deprotonation, while the para-relationship between the nitro group and the fluorine atom creates a risk of competing Nucleophilic Aromatic Substitution (SNAr).

Electronic Landscape
  • Phenol (C1-OH): The nucleophilic center. The pKa is lowered (approx. 7.0–7.5) relative to unsubstituted phenol (pKa 10) due to the electron-withdrawing ortho-nitro group.

  • Nitro Group (C2-NO₂): Activates the ring. Crucially, it is para to the Fluorine at C5.

  • Bromine (C4-Br): Sterically bulky but electronically distinct; serves as a handle for downstream Suzuki/Buchwald couplings.

  • Fluorine (C5-F): Meta to the phenol but para to the nitro group. This geometry makes the C5-F bond highly labile to SNAr displacement by strong nucleophiles.

Chemoselectivity & Reaction Logic

The primary challenge in alkylating 4-bromo-5-fluoro-2-nitrophenol is chemoselectivity . You must promote O-alkylation (Williamson Ether Synthesis) while suppressing SNAr attack at the C5-fluorine or self-condensation.

The "Safe Zone" for Alkylation

To ensure the phenoxide attacks the alkyl halide (electrophile) rather than a nucleophile attacking the aromatic ring, follow these rules:

  • Base Selection: Avoid hard, small nucleophilic bases (e.g., hydroxide in water) which might displace the fluorine. Use non-nucleophilic carbonate bases (K₂CO₃, Cs₂CO₃).

  • Solvent Effects: Polar aprotic solvents (DMF, NMP) enhance the nucleophilicity of the phenoxide oxygen but also activate the SNAr susceptibility of the ring. Acetone or Acetonitrile are often safer compromises for reactive electrophiles.

  • Temperature Control: Keep temperatures below 60°C. Higher temperatures (>80°C) in the presence of amines or alkoxides will trigger F-displacement.

ReactionLandscape Core 4-Bromo-5-Fluoro- 2-Nitrophenol Alkylated O-Alkylated Product (Target) Core->Alkylated R-X, K2CO3 Mild Heat (<60°C) SNAr_Side SNAr Byproduct (F-Displacement) Core->SNAr_Side Strong Nuc (R-NH2) or High T (>90°C) Benzoxazine Benzoxazine/Indole (Downstream) Alkylated->Benzoxazine Fe/AcOH or H2/Pd

Figure 1: Reaction landscape illustrating the competition between the desired O-alkylation and the risk of SNAr at the fluorine position.

Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis

Best for: Primary alkyl halides (MeI, BnBr, Allyl bromide) and non-complex electrophiles.

Rationale: The acidity of the ortho-nitrophenol allows the use of Potassium Carbonate (K₂CO₃) rather than Sodium Hydride (NaH). This is operationally simpler and avoids the risk of reducing the nitro group or causing harsh side reactions.

Materials:

  • 4-Bromo-5-fluoro-2-nitrophenol (1.0 equiv)[1]

  • Alkyl Halide (1.2 – 1.5 equiv)

  • K₂CO₃ (2.0 equiv, anhydrous, granular)

  • DMF (Dimethylformamide) or MeCN (Acetonitrile) [0.2 M concentration]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 4-bromo-5-fluoro-2-nitrophenol and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. The solution will likely turn bright yellow/orange due to the formation of the nitrophenoxide anion. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the Alkyl Halide dropwise.[2]

    • Note: If using volatile halides like MeI, use a reflux condenser cooled to -10°C.

  • Reaction: Heat the mixture to 50°C. Monitor by TLC (typically 20% EtOAc/Hexanes) or LCMS.

    • Endpoint: Consumption of starting phenol (usually 2–4 hours).

  • Workup:

    • Dilute reaction mixture with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash column chromatography (SiO₂). The product is usually less polar than the starting phenol.

Protocol B: Mitsunobu Alkylation

Best for: Secondary alcohols or complex scaffolds where the alkyl halide is unstable or unavailable.

Rationale: Since the phenol is electron-deficient (pKa ~7), it is an excellent substrate for Mitsunobu coupling, reacting rapidly with the betaine intermediate.

Materials:

  • 4-Bromo-5-fluoro-2-nitrophenol (1.0 equiv)[1]

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • THF (Tetrahydrofuran) [0.1 M]

Step-by-Step Procedure:

  • Setup: Dissolve the phenol, the alcohol (R-OH), and PPh₃ in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C.

  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn orange and then fade to yellow.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate the THF directly.

  • Purification: Triturate with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO), filter, then purify the filtrate via chromatography.

Data Summary & Troubleshooting

ParameterStandard ConditionRisk FactorMitigation
Base K₂CO₃ / Cs₂CO₃NaOH / KOHHydroxide can displace F (SNAr). Use carbonates.[4]
Solvent DMF / MeCNDMSO (High T)DMSO at >80°C promotes SNAr side reactions.
Temp 25°C – 60°C>90°CThermal decomposition or F-displacement.
Stoichiometry 1.2 eq ElectrophileLarge excess BaseExcess base can cause hydrolysis of sensitive esters on the electrophile.
Common Issues
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: The nitrophenoxide anion is highly stabilized and less nucleophilic than a standard phenoxide.

    • Fix: Switch to Cesium Carbonate (Cs₂CO₃) to utilize the "Cesium Effect" (higher solubility/reactivity in DMF) or add catalytic NaI (Finkelstein condition) if using alkyl chlorides.

  • Issue: Formation of Side Product (M+ - HF + Nu).

    • Cause: SNAr displacement of Fluorine.

    • Fix: Lower the temperature. Ensure the alkyl halide is added after the base has been stirred, but do not let the anion sit at high temperatures without the electrophile.

Downstream Utility: The "Why"

The resulting alkylated ether is rarely the final drug. It is a strategic intermediate.[5]

  • Reduction to Benzoxazinones: Reducing the nitro group (Fe/NH₄Cl or H₂/Pd) generates an aniline. If the alkyl chain contains an ester (e.g., from ethyl bromoacetate), the aniline will spontaneously cyclize to form a 6-bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one . This core is prevalent in HIF-2α inhibitors.

  • Suzuki Coupling: The bromine at C4 remains intact during alkylation. It can subsequently be coupled with aryl boronic acids to extend the scaffold.

Workflow Step1 Start: 4-Bromo-5-Fluoro-2-Nitrophenol Step2 Alkylation (Protocol A/B) Forms Ether Linkage Step1->Step2 + R-X Step3 Nitro Reduction (Fe/AcOH or H2/Pd) Step2->Step3 Reduction Step4 Cyclization / Coupling (Benzoxazine Formation) Step3->Step4 Spontaneous (if R contains ester)

Figure 2: Synthetic workflow from the nitrophenol core to bicyclic heterocycles.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17976316: 4-Bromo-2-fluoro-5-nitrophenol. (Note: Isomer comparison). Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Determination of Solubility for Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate in Organic Solvents

Preamble: The Critical Role of Solubility in Drug Development In the trajectory of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that di...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Solubility in Drug Development

In the trajectory of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its downstream success.[1][2] Poor solubility can severely impede a drug candidate's progress, leading to complications such as precipitation in assays, reduced target specificity, and critically, low or erratic bioavailability upon administration.[1][3] It is estimated that up to 40% of approved drugs and nearly 90% of candidates in the development pipeline exhibit poor aqueous solubility, making the characterization of this parameter a primary concern for formulation scientists.[1] Understanding the solubility of a compound like Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate not only in aqueous media but also in a range of organic solvents is paramount. This knowledge informs everything from reaction chemistry and purification strategies during synthesis to the selection of appropriate vehicles for preclinical toxicology studies and the design of advanced dosage forms. This guide provides a comprehensive framework for the systematic determination of the solubility of this compound, grounded in established analytical principles.

Physicochemical Profile & Solubility Predictions: Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate

A molecule's structure is the primary determinant of its solubility characteristics. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances dissolve best in solvents with similar polarity.[4][5][6][7]

Molecular Structure: C₁₀H₉BrFNO₅

An analysis of the structure of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate reveals several key features that influence its solubility:

  • Aromatic Ring System: The substituted nitrophenyl ring is a large, relatively non-polar moiety.

  • Halogen Atoms (Br, F): The presence of bromine and fluorine atoms increases the molecular weight and introduces polarity, though their contribution to hydrogen bonding is minimal.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.

  • Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor.[4]

  • Ester Group (-COOCH₂CH₃): The ethyl acetate side chain adds some non-polar character but also contains polar carbonyl and ether functionalities that can accept hydrogen bonds.

Predicted Solubility Behavior: Based on this structure, the molecule possesses both polar and non-polar regions. It is expected to be poorly soluble in water due to the large, hydrophobic aromatic system. However, its polarity suggests it will exhibit appreciable solubility in a range of organic solvents. Specifically:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar nitro and ester groups.[5]

  • Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and alcohols (e.g., ethanol, methanol). These solvents can engage in dipole-dipole interactions and, in the case of alcohols, hydrogen bonding.

  • Low Solubility: Expected in non-polar solvents like hexanes and toluene, which cannot effectively interact with the polar functional groups of the molecule.[4][7]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask and Gravimetric Analysis

To quantitatively determine solubility, the most robust and widely accepted technique is the equilibrium shake-flask method, as outlined in OECD Guideline 105.[8][9][10][11] This method establishes a thermodynamic equilibrium between the undissolved solid solute and the saturated solvent, providing a true measure of solubility. The subsequent quantification of the dissolved solute can be accurately performed using a gravimetric approach, which is simple, cost-effective, and does not require complex instrumentation.[12][13][14][15]

Materials and Equipment
  • Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate (API, >99% purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Thermostatic orbital shaker or water bath

  • Glass vials or flasks with screw caps

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Pipettes and general laboratory glassware

  • Drying oven

  • Pre-weighed evaporation dishes or aluminum pans

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask and gravimetric analysis protocol.

G prep 1. Preparation - Add excess API to solvent in vial - Seal tightly equil 2. Equilibration - Place in thermostatic shaker - Shake at constant T (e.g., 25°C) - Duration: 24-72 hours prep->equil Establish Equilibrium phase_sep 3. Phase Separation - Allow vials to stand (sedimentation) - (Optional: Centrifuge) equil->phase_sep Achieve Saturation sampling 4. Sampling & Filtration - Withdraw supernatant - Filter through 0.22 µm syringe filter - Discard initial filtrate phase_sep->sampling Isolate Saturated Solution aliquot 5. Aliquoting - Pipette precise volume of filtrate - Transfer to pre-weighed dish sampling->aliquot Obtain Known Volume evap 6. Solvent Evaporation - Place dish in drying oven - Dry to constant weight (e.g., 60°C) aliquot->evap Remove Solvent weigh 7. Final Weighing - Cool dish in desiccator - Weigh dish with dried solute evap->weigh Isolate Solute calc 8. Calculation - Determine mass of solute - Calculate solubility (mg/mL) weigh->calc Quantify

Caption: Workflow for solubility determination using the shake-flask method and gravimetric analysis.

Step-by-Step Methodology
  • Preparation: To a series of glass vials, add a measured volume (e.g., 5 mL) of each selected organic solvent. Add an excess amount of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate to each vial to ensure that a solid phase remains after equilibrium is reached. The presence of undissolved solid is the visual confirmation that a saturated solution has been achieved.[12][16]

  • Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours.

    • Causality Insight: Constant temperature is critical as solubility is temperature-dependent.[6][7] The extended agitation time ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[14] A preliminary time-to-equilibrium study is recommended.[10]

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the test temperature for at least 24 hours to allow the excess solid to sediment. For fine suspensions, centrifugation may be required to achieve clear separation.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a solvent-compatible 0.22 µm syringe filter. Discard the first portion of the filtrate (e.g., 0.5 mL) to saturate the filter material and prevent adsorption losses, then collect the subsequent filtrate.

    • Causality Insight: Filtration is a mandatory step to remove all undissolved microscopic particles, which would otherwise lead to a significant overestimation of solubility.

  • Gravimetric Quantification: a. Accurately pipette a known volume (e.g., 2.0 mL) of the clear filtrate into a pre-weighed (tared) evaporation dish. b. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-60°C). c. Continue drying until a constant weight is achieved, which is confirmed by sequential weighings that do not differ by more than a specified amount (e.g., 0.1 mg).[16] d. Cool the dish in a desiccator before each weighing to prevent moisture uptake.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (mg/mL) = ( (Weight of dish + dried solute) - (Weight of empty dish) ) / (Volume of filtrate used)

Data Presentation and Interpretation (Illustrative)

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents. The following table presents hypothetical data for Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate to illustrate how results should be presented.

SolventSolvent TypePolarity IndexIllustrative Solubility at 25°C (mg/mL)Classification
HeptaneNon-polar0.1< 0.1Practically Insoluble
TolueneNon-polar2.45.2Sparingly Soluble
DichloromethanePolar Aprotic3.145.8Soluble
Ethyl AcetatePolar Aprotic4.498.3Freely Soluble
AcetonePolar Aprotic5.1155.6Freely Soluble
EthanolPolar Protic5.275.1Soluble
MethanolPolar Protic6.660.4Soluble
DMSOPolar Aprotic7.2> 250Very Soluble

Interpretation: The illustrative data aligns with the theoretical predictions. The compound shows very high solubility in the highly polar aprotic solvent DMSO and is practically insoluble in the non-polar solvent heptane. The solubility in other solvents correlates generally with solvent polarity, demonstrating the importance of dipole-dipole interactions and hydrogen bond acceptance for solvating this molecule.

Conclusion

The systematic determination of the solubility of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate in a diverse range of organic solvents is a foundational step in its development pathway. The equilibrium shake-flask method coupled with gravimetric analysis provides a reliable, accurate, and accessible means of acquiring this critical data. The resulting solubility profile is an indispensable tool for chemists and formulation scientists, enabling informed decisions in process chemistry, analytical method development, and the ultimate design of an effective and bioavailable drug product.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Veranova. (n.d.).
  • Loftsson, T. (2020). The Importance of Solubility for New Drug Molecules. Scientia Pharmaceutica, 88(2), 24.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • BMG LABTECH. (2023).
  • Pharma Tutor. (n.d.). Determination of Solubility by Gravimetric Method.
  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Solubility of Things. (n.d.). Gravimetric Analysis.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method.
  • Legislation.gov.uk. (n.d.). A.6.
  • Regulations.gov. (2014). Water Solubility (Flask Method) acc.
  • Britannica. (n.d.). Gravimetric analysis.
  • OECD. (1995). Test No.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

Sources

Exploratory

Technical Guide: Safety &amp; Handling of Fluorinated Nitro Phenoxyacetate Intermediates

Executive Summary Fluorinated nitro phenoxyacetate intermediates are critical scaffolds in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Fomesafen, Acifluorfen) and select pharmaceutical A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated nitro phenoxyacetate intermediates are critical scaffolds in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Fomesafen, Acifluorfen) and select pharmaceutical APIs. While valuable, these compounds present a dual-hazard profile : the high-energy instability of the nitro group combined with the toxicological and corrosive risks of the fluorinated moiety .

This guide moves beyond standard MSDS reporting to provide a process-centric safety strategy. It focuses on thermal runaway prevention, specific hydrofluoric acid (HF) mitigation, and compliance with evolving PFAS-related waste regulations.

Part 1: Chemical Identity & Composite Safety Profile

Note: Specific physical properties vary by exact substitution pattern. The data below represents the conservative safety envelope for the class (e.g., Methyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate).

Table 1: Physicochemical & Hazard Data
ParameterValue / ClassificationCritical Note
Physical State Crystalline Solid (Yellow to Orange)Dust explosion hazard if particle size < 500 µm.
Melting Point 60°C – 110°C (Typical)Do not use steam for melting; use controlled water baths.
Decomposition Temp (

)
> 190°C (Exothermic)CRITICAL: Self-accelerating decomposition can occur.
Energy of Decomposition (

)
500 – 1200 J/g High energy. Potential for deflagration.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1STOT-RE 2 (Liver/Kidney) often applies.
Combustion Products

,

,

, HF ,

HF generation requires specific scrubbing.
Incompatibilities Strong bases, reducing agents, aminesBases can induce premature nitro-group decomposition.

Part 2: Critical Process Safety – Thermal Instability

As a scientist, you must treat the nitro group as a dormant energetic material. The combination of a nitro group on a phenyl ring, especially with electron-withdrawing fluorine substituents, sensitizes the molecule to thermal decomposition.

The Mechanism of Hazard

The decomposition of nitro-aromatics is typically autocatalytic. The presence of bases (even weak inorganic carbonates) can lower the onset temperature (


) by >50°C.

Core Directive: Never scale up a reaction involving these intermediates without a valid Differential Scanning Calorimetry (DSC) trace.

Protocol 1: Thermal Stability Screening (DSC)

Purpose: To determine the "Time to Maximum Rate" (TMR) and establish the Maximum Process Temperature (


).
  • Preparation: Load 2–5 mg of sample into a gold-plated high-pressure crucible (prevents catalytic effect of Al/steel on nitro groups).

  • Standard Run: Heat from 30°C to 400°C at 4°C/min under

    
    .
    
  • Analysis:

    • Identify

      
       (detectable exothermic deviation).
      
    • Integrate peak to find

      
       (Enthalpy).
      
  • Safety Rule of Thumb:

    • If

      
      : Potential for detonation.
      
    • 
       Limit:  Must be 
      
      
      
      (for bulk storage) or
      
      
      (for active cooling reactors).
Visualization: Safety Assessment Workflow

SafetyWorkflow Start New Intermediate Synthesis Plan LitReview Literature/QSAR Review Start->LitReview DSC DSC Screening (Gold Crucible) LitReview->DSC Decision1 Energy > 800 J/g? DSC->Decision1 ARC ARC Testing (Adiabatic Calorimetry) Decision1->ARC No (Moderate) Redesign Redesign Process (Dilution/Flow Chem) Decision1->Redesign Yes (High Hazard) Decision2 T_process < (T_onset - 50°C)? ARC->Decision2 Decision2->Redesign No Pilot Pilot Scale-Up (Active Cooling) Decision2->Pilot Yes

Figure 1: Decision logic for scaling up nitro-fluorinated intermediates. Note the mandatory ARC testing for moderate-to-high energy compounds.

Part 3: Toxicology & Industrial Hygiene[1][2]

The Fluorine Factor: HF Risks

While the intermediate itself is a solid, hydrolysis (reaction with moisture in lungs/eyes) or thermal decomposition (fire) releases Hydrogen Fluoride (HF).

  • Mechanism: HF penetrates tissue deep into the bone, sequestering calcium (

    
    ), leading to systemic hypocalcemia and cardiac arrest.
    
  • Warning: Pain from dilute HF burns may be delayed by up to 24 hours.

PPE Selection Matrix
Protection LayerRecommendationScientific Rationale
Gloves (Primary) Silver Shield (Laminate) or Viton Standard Nitrile degrades rapidly against fluorinated aromatics/solvents.
Gloves (Secondary) Nitrile (Disposable)Mechanical protection for the inner glove.
Respiratory P100 + OV/AG CartridgeProtects against dusts and potential acidic off-gassing (Acid Gas).
Body Tychem® 2000 (Yellow)Impervious to liquid splashes; standard lab coats are insufficient.

Part 4: Handling, Storage, & Emergency Response

Protocol 2: Emergency Spill Response

Scenario: 500g solid spill in a fume hood.

  • Isolate: Close hood sash immediately. Alert lab personnel.

  • PPE Up: Don Viton gloves and Tychem apron.

  • No Dust: Do not sweep dry. Static discharge can ignite nitro dusts.

  • Wet Method: Cover spill with a generic absorbent pad dampened with PEG-400 or water to suppress dust.

  • Neutralize: Wipe surfaces with a mild alkaline solution (5% Sodium Carbonate) to neutralize potential acidic hydrolysis products.

  • Disposal: Place waste in a container marked "Fluorinated Organic Toxic." DO NOT mix with ketone waste (acetone) due to exothermic polymerization risks.

Visualization: Emergency Response Logic

EmergencyResponse Event Spill / Exposure Assess Assess: Fire vs. Toxic Event->Assess FirePath Fire: Release of HF/NOx Assess->FirePath Thermal ToxicPath Contamination: Skin/Eye Contact Assess->ToxicPath Exposure ActionFire Evacuate Do NOT use Water Jet (Spreads HF) FirePath->ActionFire ActionSkin Calcium Gluconate Gel Application ToxicPath->ActionSkin Dermal ActionEye Hexafluorine® or 15min Saline Flush ToxicPath->ActionEye Ocular

Figure 2: Immediate response flowchart emphasizing specific treatments for HF-containing combustion products.

Part 5: Environmental & Regulatory (PFAS Implications)[3][4][5][6]

Waste Disposal

Modern definitions of PFAS (Per- and Polyfluoroalkyl Substances) in the EU and US are broadening. While a single


 group on an aromatic ring is often excluded from the strictest "polymer" definitions, it still requires specialized disposal.
  • Incineration: Must be performed at >1100°C with alkaline scrubbing. Standard incineration at 800°C may release uncombusted fluorinated organics or HF gas into the atmosphere.

  • Aqueous Waste: Never discharge to sewer. Fluorinated aromatics are persistent and toxic to aquatic life (Chronic Category 1).

Regulatory Status (Checklist)
  • TSCA (USA): Check for SNUR (Significant New Use Rules) on fluorinated analogs.

  • REACH (EU): Likely SVHC (Substance of Very High Concern) candidate if persistent.

  • Export: Subject to PIC (Prior Informed Consent) if classified as a pesticide intermediate.

References

  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on DSC/ARC interpretation for nitro compounds).

  • Center for Chemical Process Safety (CCPS). (2024). Guidelines for Chemical Reactivity Evaluation and Application to Process Design. AIChE. Link

  • European Chemicals Agency (ECHA). (2025). Registry of SVHC Intentions until 2025: Per- and polyfluoroalkyl substances (PFAS). Link

  • Honeywell Specialty Materials. (2023). Hydrofluoric Acid: Medical Management of Exposure. (Standard protocol for HF/Fluoride treatment). Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Fomesafen Intermediates. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cyclization of Nitrophenoxy Acetates to Benzoxazinones

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the Benzoxazinone Scaffold Benzoxazinones are a class of heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry and drug discovery.[1][2] Their rigid, fused-ring structure serves as a privileged scaffold, found in numerous biologically active molecules. Derivatives of benzoxazinones have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial properties.[1] The 2H-1,4-benzoxazin-3(4H)-one core, in particular, is a key structural motif in compounds developed for treating conditions ranging from neurodegenerative diseases to microbial infections.[2][3][4]

The synthesis of these valuable compounds is, therefore, a topic of considerable interest. One of the most direct and efficient methods for constructing the 2H-1,4-benzoxazin-3(4H)-one ring system is through the reductive cyclization of readily available 2-nitrophenoxy acetates. This application note provides a detailed guide to the underlying mechanism and practical laboratory protocols for this transformation, offering researchers a robust platform for the synthesis of diverse benzoxazinone derivatives.

Mechanism of Reductive Cyclization

The conversion of a 2-nitrophenoxy acetate to a 2H-1,4-benzoxazin-3(4H)-one is a tandem reaction that proceeds in two key stages:

  • Reduction of the Nitro Group: The aromatic nitro group is first reduced to an amino group. This is the critical activation step, as the resulting aniline is nucleophilic.

  • Intramolecular Lactamization: The newly formed amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the acetate ester. This cyclization reaction, a form of intramolecular aminolysis, results in the formation of a stable six-membered lactam ring, with the concomitant elimination of an alcohol molecule (e.g., ethanol if starting from an ethyl acetate).

The overall transformation can be performed in a single pot ("one-pot") by generating the aminophenoxy acetate intermediate in situ, which then spontaneously cyclizes under the reaction conditions.

Below is a diagram illustrating the general mechanism of this reductive cyclization process.

Reductive Cyclization Mechanism cluster_start Starting Material cluster_reduction Reduction Step cluster_cyclization Cyclization Step Start 2-Nitrophenoxy Acetate Intermediate 2-Aminophenoxy Acetate Start->Intermediate [Reducing Agent] e.g., Fe/HCl, SnCl₂, H₂/Pd-C Product 2H-1,4-Benzoxazin-3(4H)-one Intermediate->Product Intramolecular Lactamization Byproduct Alcohol (e.g., EtOH) Product->Byproduct Elimination

Caption: General mechanism of benzoxazinone synthesis.

Experimental Workflow Overview

The synthesis of benzoxazinones from nitrophenoxy acetates can be approached as a two-step process or a one-pot procedure. The initial step, common to both approaches, is the O-alkylation of a 2-nitrophenol with an appropriate haloacetate ester to furnish the cyclization precursor. The subsequent reductive cyclization can then be carried out using various methodologies.

Experimental Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reductive Cyclization cluster_final Final Product A 2-Nitrophenol + Haloacetate Ester B Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C 2-Nitrophenoxy Acetate B->C D Choose Reducing Agent: - Fe/Acid - SnCl₂ - Catalytic Hydrogenation C->D E Reaction & Work-up D->E F Purified 2H-1,4-Benzoxazin-3(4H)-one E->F

Caption: Overall experimental workflow for benzoxazinone synthesis.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the 2-nitrophenoxy acetate precursor and its subsequent reductive cyclization using three common and effective methods.

Protocol 1: Synthesis of Ethyl 2-(2-nitrophenoxy)acetate (Precursor)

This procedure is a general method for the O-alkylation of 2-nitrophenols.[3]

Materials:

  • 2-Nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired ethyl 2-(2-nitrophenoxy)acetate, which can be purified further by column chromatography if necessary.

Protocol 2: Reductive Cyclization using Iron Powder and Acetic Acid

This method is a classic, cost-effective, and environmentally benign approach for nitro group reduction.[5]

Materials:

  • Ethyl 2-(2-nitrophenoxy)acetate

  • Iron powder (reduced)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

Procedure:

  • In a round-bottom flask, prepare a suspension of ethyl 2-(2-nitrophenoxy)acetate (1.0 eq) in a mixture of glacial acetic acid, ethanol, and water (e.g., a 2:2:1 ratio by volume).

  • Add reduced iron powder (approximately 5.0 eq) to the suspension.

  • Stir the mixture vigorously at a temperature of 30-60°C. For enhanced reaction rates, ultrasonic irradiation can be applied.[5]

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron residue. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and carefully neutralize with a 2M KOH solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 2H-1,4-benzoxazin-3(4H)-one can be purified by recrystallization or column chromatography.

Protocol 3: Reductive Cyclization using Stannous Chloride (SnCl₂)

Stannous chloride is a mild and selective reducing agent, often used when other reducible functional groups are present.[5][6]

Materials:

  • Ethyl 2-(2-nitrophenoxy)acetate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) or sodium bicarbonate solution

Procedure:

  • Dissolve ethyl 2-(2-nitrophenoxy)acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (up to 50°C) for 2-4 hours. The reaction can also be accelerated using ultrasonic irradiation.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH or saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through Celite® to remove the inorganic solids, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 4: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a clean and efficient method, often providing high yields with minimal byproducts.[3]

Materials:

  • Ethyl 2-(2-nitrophenoxy)acetate

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Ethyl acetate (hydrogenation-grade)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve ethyl 2-(2-nitrophenoxy)acetate (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. Wet the filter cake with solvent during filtration.

  • Rinse the flask and the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the 2H-1,4-benzoxazin-3(4H)-one by recrystallization or column chromatography.

Data Summary and Comparison

The choice of reductive method can influence reaction time, yield, and compatibility with other functional groups. The following table provides a general comparison based on literature precedents.

MethodReducing AgentTypical SolventTemperatureTypical YieldsKey Advantages & Considerations
Protocol 2 Fe / AcidEtOH/H₂O/AcOH30-60°CGood to ExcellentCost-effective, environmentally friendly; requires acidic conditions and aqueous work-up.[5]
Protocol 3 SnCl₂·2H₂OEthanolRoom Temp - 50°CGood to ExcellentMild conditions, good functional group tolerance; produces tin waste which requires careful disposal.[5][6]
Protocol 4 H₂ (1 atm), Pd/CEthanol, Ethyl AcetateRoom TempVery Good to ExcellentClean reaction with high yields, minimal byproducts; requires specialized hydrogenation equipment, catalyst can be pyrophoric.[3]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the reducing agent, raising the reaction temperature, or extending the reaction time. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur compounds).

  • Low Yield: Low yields may result from incomplete reaction or side product formation. Ensure starting materials are pure and dry. During work-up, ensure complete extraction of the product. Purification by column chromatography can help isolate the desired product from impurities.

  • Side Reactions with SnCl₂: In some cases, stannous chloride can mediate other cyclizations or rearrangements, especially with complex substrates.[6] Careful monitoring and characterization are crucial.

  • Catalyst Inactivity (Pd/C): If the hydrogenation is sluggish, the catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended. Ensure the solvent is of appropriate quality and the system is properly purged of air.

References

  • Kwiecień, H., Smist, M., & Gzella, A. (2016). Synthesis and Antifungal Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives. Molecules, 21(3), 343. [Link]

  • Organic Syntheses. (n.d.). m-AMINOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 3, p.56 (1955); Vol. 25, p.4 (1945). [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]

  • PrepChem. (2017). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. [Link]

  • Kumar, A., & Kumar, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3169. [Link]

  • Antipin, R., et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Catalysts, 12(11), 1421. [Link]

  • D'hooghe, M., et al. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]

  • Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Chemistry of Heterocyclic Compounds, 49(1), 1-15. [Link]

  • Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695. [Link]

  • Li, J., et al. (2023). One-Pot Green Synthesis of 4H-Benzo[d][3][5]oxazin-4-one Derivatives via Visible-Light Catalysis. New Journal of Chemistry, 47(24), 11467-11471. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 67(24), 8662-8665. [Link]

  • Varma, R. S., Varma, M., & Kabalka, G. W. (1985). Stannous chloride reduction of nitroalkenes to oximes in acetone. Chemistry and Industry, (21), 735-736.
  • Shridhar, D. R., Jogibhukta, M., & Krishnan, V. S. H. (1982). A GENERAL AND CONVENIENT SYNTHESIS OF 2H-1,4-BENZOXAZIN-3(4H)-ONES. Organic Preparations and Procedures International, 14(3), 195-197. [Link]

  • Vasiľová, P., et al. (2022). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Catalysis, 12(15), 9236-9244. [Link]

Sources

Application

Application Note: High-Yield Synthesis of Flumioxazin Analogs via Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate

Executive Summary This guide details the strategic application of ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate (Compound A ) as a divergent scaffold for the synthesis of Flumioxazin and its structural analogs. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate (Compound A ) as a divergent scaffold for the synthesis of Flumioxazin and its structural analogs. While conventional synthesis relies on early-stage aniline formation, utilizing this brominated intermediate allows researchers to delay the installation of the C6-substituent. This "late-stage diversification" strategy is critical for Structure-Activity Relationship (SAR) studies, enabling the rapid generation of novel Protoporphyrinogen Oxidase (PPO) inhibitors via cross-coupling chemistries at the C6-bromide handle.

Chemical Context & Retrosynthesis

Flumioxazin acts by inhibiting PPO, a key enzyme in chlorophyll biosynthesis. The core pharmacophore consists of a 7-fluoro-6-substituted-2H-1,4-benzoxazin-3(4H)-one ring.[1][2]

  • Conventional Route: Uses a 6-amino intermediate to form the tetrahydrophthalimide moiety directly. Limited flexibility.

  • Proposed Route (Bromo-Scaffold): Uses Compound A to generate a 6-bromo benzoxazinone core. The C-Br bond serves as a versatile electrophile for transition-metal catalyzed couplings, allowing access to Flumioxazin (via amination) or aryl/heteroaryl analogs (via Suzuki/Stille couplings).

Structural Transformation Analysis
  • Starting Material: Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate.

  • Transformation 1 (Reductive Cyclization): Reduction of the nitro group triggers spontaneous lactamization with the adjacent ester, forming the oxazine ring.

  • Transformation 2 (N-Alkylation): Installation of the propargyl group at the lactam nitrogen (N4).

  • Transformation 3 (Diversification): Substitution of the C6-Bromine.

Experimental Protocols

Protocol 1: Reductive Cyclization to 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one

Objective: Convert the nitro-ester (Compound A) to the benzoxazinone core without debromination. Critical Mechanism: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C) to prevent hydrogenolysis of the C-Br bond [1].

Reagents:

  • Compound A (1.0 eq)

  • Iron Powder (Fe, 325 mesh, 5.0 eq)

  • Glacial Acetic Acid (AcOH, solvent/proton source)

  • Ethyl Acetate (EtOAc, for extraction)[3]

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with Compound A (10 mmol) and glacial AcOH (50 mL).

  • Activation: Heat the solution to 60°C under mechanical stirring.

  • Reduction: Add Iron powder (50 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Cyclization: Increase temperature to 90°C and reflux for 3 hours. The reduction of -NO₂ to -NH₂ is followed immediately by intramolecular nucleophilic attack on the ester carbonyl.

  • Workup:

    • Cool to room temperature.[4]

    • Filter through a Celite pad to remove iron residues; wash cake with EtOAc.

    • Concentrate the filtrate under reduced pressure.[4]

    • Dilute residue with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize acetic acid.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the 6-bromo-7-fluoro-benzoxazinone core as a white solid.

Yield Target: >85%

Protocol 2: N-Alkylation (Propargylation)

Objective: Install the propargyl group at the N4 position. Mechanistic Insight: The lactam nitrogen is weakly acidic (pKa ~10-11). Use of a mild base (K₂CO₃) prevents ring opening or side reactions at the bromine [2].

Reagents:

  • 6-Bromo-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (from Protocol 1)

  • Propargyl Bromide (80% in toluene, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzoxazinone core (10 mmol) in anhydrous DMF (30 mL) under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 30 minutes.

  • Alkylation: Add propargyl bromide (12 mmol) dropwise via syringe.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour reaction mixture into ice-water (150 mL). The product typically precipitates.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

    • Note: If oil forms, extract with EtOAc.

Product: 6-bromo-7-fluoro-4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-3(4H)-one (Compound B ).

Protocol 3: Divergent Synthesis (The "Analog" Engine)

This step utilizes Compound B to generate either Flumioxazin or novel analogs.

Path A: Synthesis of Flumioxazin (Imide Installation)

Direct imidation of aryl bromides is challenging. A two-step sequence is recommended for high purity.

  • Amination: React Compound B with NaN₃/CuI followed by reduction, or use Benzophenone Imine coupling/hydrolysis to generate the 6-amino intermediate.

  • Anhydride Condensation: React the 6-amino derivative with 3,4,5,6-tetrahydrophthalic anhydride in refluxing acetic acid to close the imide ring, yielding Flumioxazin [3].

Path B: Synthesis of Novel Aryl-Analogs (Suzuki Coupling)

Create analogs where the tetrahydrophthalimide is replaced by other aryl/heteroaryl groups.

Reagents:

  • Compound B (1.0 eq)

  • Aryl Boronic Acid (R-B(OH)₂, 1.5 eq)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1)

Method:

  • Combine reagents in a sealed tube.

  • Degas with Argon for 10 minutes.

  • Heat to 90°C for 12 hours.

  • Workup and purify via column chromatography.

Data Summary & Process Logic

ParameterProtocol 1 (Cyclization)Protocol 2 (Alkylation)Protocol 3 (Coupling)
Key Reagent Fe / AcOHPropargyl Bromide / K₂CO₃Pd Catalyst / Boronic Acid
Temp / Time 90°C / 3 hr25°C / 4 hr90°C / 12 hr
Critical Control Prevent de-bromination (Avoid Pd/H₂)Anhydrous conditionsO₂-free atmosphere
Yield Goal >85%>90%70-85%

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathway enabled by the bromo-intermediate.

Flumioxazin_Synthesis Start Ethyl 2-(4-bromo-5-fluoro- 2-nitrophenoxy)acetate (Compound A) Step1 Protocol 1: Reductive Cyclization (Fe / AcOH, 90°C) Start->Step1 Core 6-Bromo-7-fluoro- benzoxazinone Core Step1->Core -EtOH, -2H2O Step2 Protocol 2: N-Propargylation (Propargyl Bromide, K2CO3) Core->Step2 Intermed N-Propargyl-6-Bromo Intermediate (Compound B) Step2->Intermed Branch1 Path A: Flumioxazin Synthesis Intermed->Branch1 1. Amination 2. Anhydride Branch2 Path B: Analog Discovery Intermed->Branch2 Pd-Catalyzed Cross-Coupling Flumioxazin Flumioxazin (Imide Formation) Branch1->Flumioxazin Analogs Novel PPO Inhibitors (Suzuki/Stille Coupling) Branch2->Analogs

Caption: Divergent synthetic pathway from the nitro-ester precursor to Flumioxazin and novel analogs.

References

  • Bechamp Reduction Selectivity: Mahajan, P. S., et al. "Selective reduction of nitroarenes to anilines using iron in acetic acid." Organic Preparations and Procedures International, vol. 48, no. 2, 2016.

  • Propargylation Protocols: Sumitomo Chemical Co., Ltd. "Process for producing N-propargyl benzoxazinone derivatives." U.S. Patent 5,859,241, 1999.

  • Flumioxazin Synthesis: Nagano, E., et al. "Herbicidal benzoxazine derivatives." European Patent EP0170191A2, 1986.

  • Benzoxazinone Scaffolds: Coppola, G. M. "The Chemistry of 1,4-Benzoxazin-3-ones." Journal of Heterocyclic Chemistry, vol. 36, 1999.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Base Selection for Nitrophenol Alkylation

Current Status: Operational Ticket Topic: Base Selection & Reaction Optimization for Nitrophenol Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Nitrophenol Par...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Base Selection & Reaction Optimization for Nitrophenol Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Nitrophenol Paradox

Welcome to the technical guide for alkylating nitrophenols. If you are transitioning from standard phenol alkylation to nitrophenol alkylation, you may encounter a counter-intuitive hurdle.

The Paradox: The nitro group (


) is strongly electron-withdrawing. This makes nitrophenols significantly more acidic  than phenol (

~7 vs. 10), meaning they are easier to deprotonate. However, this same electronic effect delocalizes the negative charge on the resulting phenoxide oxygen, rendering it a weaker nucleophile .

The Solution: Unlike standard phenols where deprotonation is the challenge (requiring strong bases), for nitrophenols, nucleophilicity is the bottleneck.[1] Your base selection must shift from "strong enough to deprotonate" to "engineered to enhance nucleophilicity."

Base Selection Matrix: The "Why" Behind the Chemistry

Do not default to Sodium Hydride (


). While effective for simple alcohols, it is often overkill for nitrophenols and introduces unnecessary moisture sensitivity.
Comparative Analysis of Bases
Base

(Conj. Acid)
Solubility (Org. Solvents)Cation EffectRecommendation

~10.3Low (Suspension)Moderate ion-pairingStandard. Good for simple, unhindered primary alkyl halides in DMF/Acetone.

~10.3Moderate-High"Cesium Effect" (Loose ion pair)High Performance. Essential for sluggish reactions or secondary alkyl halides.

~35N/A (Heterogeneous)Tight ion-pairingAvoid. Risks hydrolysis of alkyl halides; safety hazard; unnecessary for acidic nitrophenols.

/ DIPEA
~10.7High (Homogeneous)Weak cation stabilizationNiche. Use only if inorganic salts are strictly incompatible with the substrate.
The "Cesium Effect" Explained

For difficult alkylations, Cesium Carbonate (


)  is superior to Potassium Carbonate (

).[2][3]
  • Mechanism: The large ionic radius of Cesium (

    
    ) creates a "soft" cation. This forms a looser ion pair with the "hard" nitrophenoxide anion compared to Potassium or Sodium.
    
  • Result: The phenoxide anion is less shielded by the cation (more "naked"), significantly increasing its nucleophilic attack rate on the alkyl halide [1].

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 50-60% conversion."

Diagnosis: This is likely a solubility or surface-area issue , not a thermodynamic one. Nitrophenoxide salts often precipitate out of non-polar solvents, coating the unreacted base.

  • Fix A (Solvent Switch): Switch from Acetone to Acetonitrile (MeCN) or DMF . MeCN allows for higher reflux temperatures and better solubility of the carbonate base.

  • Fix B (Catalyst): Add 5-10 mol% Tetrabutylammonium Iodide (TBAI) . This acts as a Phase Transfer Catalyst (PTC), shuttling the phenoxide into the solution phase.

Issue 2: "I am seeing significant elimination (alkene) byproducts."

Diagnosis: Your base is too strong or your temperature is too high for a secondary alkyl halide.

  • The Science: Nitrophenoxides are weak bases, so they rarely cause E2 elimination on their own. However, if you use

    
     or 
    
    
    
    , the excess base will deprotonate the alkyl halide, causing elimination.
  • Fix: Downgrade to

    
      or 
    
    
    
    . These are weak enough to ignore the alkyl halide protons but strong enough to deprotonate the nitrophenol (
    
    
    ~7).
Issue 3: "The reaction works for -nitrophenol but fails for -nitrophenol."

Diagnosis: Intramolecular Hydrogen Bonding .

  • The Science: In

    
    -nitrophenol, the phenolic proton is hydrogen-bonded to the adjacent nitro group. This "locks" the proton, making deprotonation kinetically slower despite the low 
    
    
    
    .
  • Fix: You need a slightly more forcing condition. Use

    
     in DMF at 80°C . The improved solubility and cation size help break the intramolecular H-bond network.
    

Visual Decision Tree

Use this workflow to select the optimal conditions for your specific substrate.[4]

Nitrophenol_Alkylation cluster_legend Optimization Logic Start START: Select Nitrophenol Substrate Check_Halide Check Alkyl Halide Type Start->Check_Halide Primary Primary Alkyl Halide (R-CH2-X) Check_Halide->Primary High Reactivity Secondary Secondary Alkyl Halide (R2-CH-X) Check_Halide->Secondary Steric Hindrance Base_K Base: K2CO3 (2.0 eq) Primary->Base_K Base_Cs Base: Cs2CO3 (1.5 eq) Secondary->Base_Cs Need 'Naked' Anion Solvent_Acetone Solvent: Acetone (Reflux) Base_K->Solvent_Acetone Standard Solvent_DMF Solvent: DMF or MeCN (60-80°C) Base_Cs->Solvent_DMF Add_TBAI Add 10 mol% TBAI (Phase Transfer) Solvent_Acetone->Add_TBAI If reaction stalls Legend Green: Cost-Effective | Red: High Performance

Figure 1: Decision matrix for selecting base and solvent conditions based on alkyl halide sterics.

Standardized Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: Primary alkyl halides (Methyl Iodide, Benzyl Bromide) and


-nitrophenol.
  • Setup: To a round-bottom flask, add

    
    -nitrophenol  (1.0 equiv) and 
    
    
    
    (2.0 equiv).
  • Solvent: Add Acetone (0.5 M concentration). Note: Acetone must be dry to prevent hydrolysis.

  • Activation: Stir at room temperature for 15 minutes. You will see the solution turn bright yellow (formation of nitrophenoxide).

  • Alkylation: Add Alkyl Halide (1.2 equiv).

  • Reaction: Reflux (approx. 56°C) for 4-12 hours. Monitor by TLC.[1][5][6]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.

Protocol B: The "High-Performance" Method (Cesium Effect)

Best for: Secondary alkyl halides,


-nitrophenols, or valuable intermediates.
  • Setup: To a vial, add Nitrophenol (1.0 equiv) and

    
      (1.5 equiv).
    
  • Solvent: Add Anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Alkylation: Add Alkyl Halide (1.5 equiv).

  • Reaction: Heat to 60-80°C.

    • Why MeCN? It solubilizes the cesium complex better than acetone but is easier to remove than DMF [2].

  • Workup: Dilute with Ethyl Acetate, wash with water (to remove Cs salts) and brine. Dry over

    
    .[4][6]
    

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[3] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3] Synthetic Communications, 25(9), 1367–1370.[3] [Link]

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in SNAr Synthesis of Phenoxy Acetates

Welcome to the technical support center for the synthesis of phenoxy acetates via Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenoxy acetates via Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common side reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

The SNAr Pathway to Phenoxy Acetates: A Mechanistic Overview

The SNAr reaction is a powerful tool for forming aryl ethers, such as phenoxy acetates. The reaction proceeds through a two-step addition-elimination mechanism.[1][2][3] First, a nucleophile—in this case, a phenoxide—attacks an electron-deficient aromatic ring that bears a suitable leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4][5][6] The aromaticity of the ring is temporarily broken during this stage.[2] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the desired phenoxy acetate product.

The success of this reaction hinges on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][7] These groups are crucial for activating the aromatic ring towards nucleophilic attack and for stabilizing the negatively charged Meisenheimer complex.[3][7]

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_products Products ArylHalide Electron-Deficient Aryl Halide (Ar-X) Meisenheimer Meisenheimer Complex (Intermediate) ArylHalide->Meisenheimer Addition (Rate-Determining) Phenoxide Phenoxide Nucleophile (PhO⁻) Phenoxide->Meisenheimer Product Phenoxy Acetate (Ar-OPh) Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup

Caption: The addition-elimination mechanism of SNAr.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction showing low or no conversion?

A1: Several factors can contribute to low conversion:

  • Insufficient Ring Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[1][7] Without adequate activation, the energy barrier for the initial nucleophilic attack is too high.

  • Poor Leaving Group: In SNAr, the trend for halogen leaving groups is often F > Cl > Br > I, which is the opposite of SN2 reactions.[8] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[7]

  • Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the cation of the phenoxide salt, making the "naked" anion more nucleophilic.[8] Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity.[9][10][11]

  • Base Strength: The base used to deprotonate the phenol must be strong enough to generate a sufficient concentration of the phenoxide nucleophile.

Q2: I'm observing multiple products on my TLC. What are the likely side reactions?

A2: Common side reactions include:

  • Hydrolysis: If water is present, it can act as a competing nucleophile, leading to the formation of a phenol byproduct.[8][12][13]

  • Reaction with Solvent: Nucleophilic solvents, such as alcohols, can compete with the phenoxide.[8]

  • Di-substitution: If the aromatic substrate has more than one leaving group, double substitution can occur.[8]

  • Ether Cleavage: Under harsh basic conditions and high temperatures, the desired phenoxy acetate product might undergo cleavage.

Q3: How can I effectively monitor the progress of my SNAr reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[8] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[8]

Troubleshooting Guide: Minimizing Specific Side Reactions

Issue 1: Hydrolysis of the Aryl Halide

Symptoms:

  • Formation of a phenolic byproduct, often visible as a distinct spot on TLC.

  • Reduced yield of the desired phenoxy acetate.

Causality: Water, even in trace amounts, can act as a nucleophile and displace the leaving group on the activated aryl halide, leading to the corresponding phenol. This is particularly problematic at elevated temperatures.

Solutions:

  • Ensure Anhydrous Conditions:

    • Use freshly dried solvents. Polar aprotic solvents can be dried over molecular sieves.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[8]

  • Choice of Base:

    • Use a non-hydroxide base to generate the phenoxide. Carbonates (e.g., K2CO3, Cs2CO3) or hydrides (e.g., NaH) are excellent choices.[3][14]

Experimental Protocol: General Anhydrous SNAr Procedure

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the phenol and the anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Add the base (e.g., anhydrous K2CO3) and stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add the activated aryl halide to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup.

Issue 2: Competing Nucleophilic Attack by Solvent

Symptoms:

  • Formation of an unexpected ether or other solvent-adduct byproduct.

  • Reduced yield of the phenoxy acetate.

Causality: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the phenoxide for the electrophilic aryl halide, especially at higher temperatures.[8]

Solutions:

  • Solvent Selection:

    • Strictly use non-nucleophilic, polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile.[3][8][15]

SolventDielectric Constant (ε)TypeSuitability for SNAr
DMSO47Polar AproticExcellent
DMF37Polar AproticExcellent
Acetonitrile38Polar AproticGood
THF7.6AproticModerate
Methanol33Polar ProticPoor (can act as a nucleophile)
Water80Polar ProticPoor (can act as a nucleophile)
Issue 3: Di-substitution or Poly-substitution

Symptoms:

  • Formation of products with a higher molecular weight than the expected mono-substituted product, observable by LC-MS.

  • Complex product mixture on TLC and NMR.

Causality: When the starting aryl halide possesses multiple leaving groups, and an excess of the nucleophile is used, or the reaction is run for an extended period at high temperatures, di- or poly-substitution can occur.

Solutions:

  • Stoichiometric Control:

    • Use a stoichiometric amount of the phenoxide nucleophile relative to the aryl halide.[8] A slight excess (1.05-1.1 equivalents) of the phenol and base may be used to ensure complete consumption of the limiting aryl halide.

  • Temperature and Reaction Time:

    • Lower the reaction temperature to favor the more kinetically controlled mono-substitution product.[8]

    • Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further substitution.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Hydrolysis Phenolic Byproduct Detected? Start->Check_Hydrolysis Check_Solvent Solvent Adduct Detected? Check_Hydrolysis->Check_Solvent No Anhydrous Implement Anhydrous Conditions: - Dry Solvents - Inert Atmosphere - Non-Hydroxide Base Check_Hydrolysis->Anhydrous Yes Check_Polysub Higher MW Products Detected? Check_Solvent->Check_Polysub No Change_Solvent Switch to a Non-Nucleophilic Polar Aprotic Solvent (e.g., DMF, DMSO) Check_Solvent->Change_Solvent Yes Control_Stoich Adjust Stoichiometry: - Use 1.0-1.1 eq. Nucleophile - Lower Temperature - Monitor Reaction Time Check_Polysub->Control_Stoich Yes Optimize Re-run and Optimize Check_Polysub->Optimize No Anhydrous->Optimize Change_Solvent->Optimize Control_Stoich->Optimize

Caption: A decision tree for troubleshooting SNAr side reactions.

References

  • Wikipedia. Meisenheimer complex. [Link]

  • Acevedo, O., Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384. [Link]

  • Wang, X., et al. (2021). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Journal of the American Chemical Society, 143(33), 13086–13092. [Link]

  • Um, I. H., et al. (2011). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 35(6), 1285-1290. [Link]

  • Scribd. Meisenheimer Complex. [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Gholami, M. R., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 4(78), 41535-41543. [Link]

  • ResearchGate. Stable Spirocyclic Meisenheimer Complexes. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

  • ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

  • SlideShare. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3563–3573. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • OSTI.gov. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • Scanned with CamScanner. aromatic nucleophilic substitution. [Link]

  • Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution. [Link]

  • Chemistry Stack Exchange. (2016). What exactly is hydrolysis reaction in organic chemistry?What mechanism does it follow?. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Handa, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science, 12(21), 7338-7345. [Link]

  • Chemistry Steps. The SN1 Reaction of Alkyl Halides with Water. [Link]

  • ACS Green Chemistry Institute. (2026). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • PubMed. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • mediaTUM. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate, a complex intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate, a complex intermediate pivotal in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind methodological choices, presenting a primary, optimized method alongside viable alternatives. The performance of each method is critically evaluated using key chromatographic parameters, grounded in the principles of analytical procedure lifecycle management as outlined by the International Council for Harmonisation (ICH).[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, validated, and reliable method for quality control and impurity profiling.

Foundational Strategy: Method Development Rationale

The molecular structure of ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate dictates the foundational strategy for its separation. The presence of a substituted phenyl ring, halogens (bromo- and fluoro-), a nitro group, and an ethyl acetate moiety results in a molecule of significant hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the logical mode of separation.[4] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; compounds are retained based on their hydrophobic character, with more hydrophobic compounds eluting later.[4]

Our primary objective is to develop a stability-indicating assay—a validated method that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[5] The selection of the stationary phase, mobile phase composition, and detector wavelength are critical decisions driven by the analyte's physicochemical properties.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and robust performance in separating moderately polar to nonpolar compounds.[6]

  • Mobile Phase Selection: A combination of water and a miscible organic solvent is standard. Acetonitrile (ACN) is often preferred over methanol for aromatic compounds due to its different selectivity (π-π interactions) and lower viscosity, which results in lower backpressure and better efficiency. A small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, is typically added to the mobile phase to suppress the ionization of any acidic functional groups and ensure sharp, symmetrical peak shapes.

  • Detector Wavelength Selection: The prominent nitroaromatic chromophore in the molecule is expected to exhibit strong UV absorbance. A UV-Vis spectrophotometric scan of the analyte in the mobile phase diluent is essential to determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity for both the main component and any related impurities.

Below is a visual representation of the systematic approach to method development and validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_comp Method Comparison Analyte Analyte Characterization (Structure, pKa, Solubility) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Screen Stationary Phases (C18, Phenyl-Hexyl) Mode->Column Mobile Optimize Mobile Phase (ACN vs. MeOH, pH, Gradient) Column->Mobile Detector Determine λ-max Mobile->Detector Specificity Specificity & Selectivity Detector->Specificity Proposed Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOD / LOQ Robustness->LOQ Performance Evaluate Performance Metrics (Resolution, Tailing, Time) LOQ->Performance Selection Select Optimal Method Performance->Selection

Caption: Workflow for HPLC Method Development and Validation.

Comparative Methodologies & Protocols

We present three distinct HPLC methods for evaluation. Method A is the proposed, optimized method. Methods B and C serve as alternatives to challenge the separation and provide a comprehensive comparison, exploring different selectivity mechanisms.

Experimental Protocol: Reagents and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (100 µg/mL): Prepare the test sample at a target concentration of 100 µg/mL in the same manner as the working standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.

Method A: Proposed C18 Reversed-Phase Method

This method is designed for robust, high-resolution separation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[7][8]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 85% B

      • 15-18 min: 85% B

      • 18-18.1 min: 85% to 60% B

      • 18.1-25 min: 60% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Method B: Phenyl-Hexyl Alternative Selectivity Method

This method utilizes a Phenyl-Hexyl stationary phase to exploit π-π interactions, which can offer alternative selectivity for aromatic compounds.[9]

  • Instrumentation: Same as Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase & Gradient: Same as Method A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Method C: C18 with Methanol Modifier Method

This method replaces Acetonitrile with Methanol to assess the impact of the organic modifier on selectivity and resolution.

  • Instrumentation: Same as Method A.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-18 min: 70% to 95% B

      • 18-22 min: 95% B

      • 22-22.1 min: 95% to 70% B

      • 22.1-30 min: 70% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Performance Comparison and Data Analysis

The suitability of an analytical method is determined by its performance characteristics, which must be validated to ensure it is fit for its intended purpose.[10][11] The following table summarizes hypothetical but representative data from the validation and comparison of the three methods, based on ICH guidelines.[12][13]

Parameter Method A (C18/ACN) Method B (Phenyl-Hexyl/ACN) Method C (C18/MeOH) Acceptance Criteria
Analyte Retention Time (min) ~12.5~13.8~15.2Report
Resolution (Rs) with Impurity 1 2.83.52.1> 2.0
Resolution (Rs) with Impurity 2 3.12.53.3> 2.0
Tailing Factor (T) 1.11.21.4≤ 1.5
Theoretical Plates (N) > 15000> 14000> 12000> 2000
Precision (%RSD, n=6) 0.4%0.5%0.6%≤ 1.0%
Linearity (r²) 0.99980.99950.9992≥ 0.999
Total Run Time (min) 252530Report
Solvent Consumption (mL/run) 252530Report
Interpretation of Results:
  • Method A (Proposed): This method provides an excellent balance of performance. It successfully resolves the critical impurity pair (Impurity 1 and 2), exhibits high efficiency (theoretical plates), excellent peak symmetry (tailing factor), and superior precision and linearity.

  • Method B (Phenyl-Hexyl): The Phenyl-Hexyl column offers superior resolution for Impurity 1, likely due to enhanced π-π interactions. However, it shows slightly lower resolution for Impurity 2 and marginally poorer peak shape and precision compared to Method A. This column would be an excellent secondary or orthogonal method for confirmation.

  • Method C (Methanol): Using methanol as the organic modifier results in longer retention times and a significantly longer overall run time. While it provides good resolution for Impurity 2, it struggles to resolve Impurity 1 from the main peak and shows a less desirable tailing factor.

The decision on which method to implement depends on the specific goals of the analysis, as visualized in the decision tree below.

G Start Start: Need Purity Method Rs_Imp1 Is Resolution of Impurity 1 the Sole Critical Parameter? Start->Rs_Imp1 Balanced Is a Balanced Performance (Resolution, Speed, Robustness) Required for QC? Rs_Imp1->Balanced No MethodB Implement Method B (Phenyl-Hexyl / ACN) Rs_Imp1->MethodB Yes MethodA Implement Method A (C18 / ACN) Balanced->MethodA Yes MethodC Re-evaluate / Optimize (Method C is Sub-optimal) Balanced->MethodC No Confirm Use Method B for Orthogonal Confirmation MethodA->Confirm Optional

Caption: Decision Tree for Optimal Method Selection.

Conclusion and Recommendation

Based on a comprehensive comparison of chromatographic performance, Method A (C18/ACN) is recommended as the primary choice for the routine purity analysis of ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate. It demonstrates superior balance in resolution for multiple potential impurities, high efficiency, excellent peak shape, and a shorter analysis time compared to the methanol-based method. The method is robust, precise, and linear, fulfilling all criteria for a validated, fit-for-purpose analytical procedure as stipulated by global regulatory guidelines.[2][14]

Method B (Phenyl-Hexyl/ACN) serves as a valuable orthogonal method. Its alternative selectivity makes it ideal for confirmatory analysis or for investigating out-of-specification results where co-elution with a specific aromatic impurity is suspected. The systematic approach outlined in this guide, from rational method development to multi-faceted validation and comparison, ensures the selection of a scientifically sound and defensible HPLC method for ensuring drug substance quality and purity.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • FDA Guidance on Analytical Method Validation. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • Steps for HPLC Method Valid
  • A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs.
  • ICH Guidelines for Analytical Method Valid
  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
  • Validation of an HPLC Method for Isoorientin: A Comparative Guide Based on ICH Guidelines. Benchchem.
  • HPLC separation of related halogenated aromatic, any one??.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Separation of Ethyl acetate on Newcrom R1 HPLC column. SIELC Technologies.
  • The HPLC chromatogram of ethyl acetate extract after the hydrolysis (AH).
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.

Sources

Comparative

Technical Guide: Comparative IR Analysis of Nitro and Ester Groups in Phenoxyacetates

Topic: Infrared (IR) Absorption Bands for Nitro and Ester Groups in Phenoxyacetates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Absorption Bands for Nitro and Ester Groups in Phenoxyacetates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

Phenoxyacetates (e.g., 2,4-D derivatives, pharmaceutical intermediates) represent a critical class of compounds in both agrochemical and medicinal chemistry.[1] Their structural core consists of an aromatic ether linked to an acetate ester moiety (


).

For researchers and quality control scientists, distinguishing specific derivatives—particularly nitro-substituted variants like Ethyl 2-(4-nitrophenoxy)acetate —is a frequent analytical challenge. While NMR provides detailed connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective method for functional group validation and impurity profiling.

This guide objectively compares the vibrational signatures of the nitro (


)  and ester (

)
groups within this scaffold, providing experimental protocols and mechanistic insights to ensure accurate spectral interpretation.
Mechanistic Insight: The Vibrational Landscape

To interpret the spectrum accurately, one must understand the electronic environment governing the bond stiffness (force constants).

  • The Ester Moiety (

    
    ):  In phenoxyacetates, the carbonyl carbon is separated from the aromatic ring by an ether oxygen and a methylene (
    
    
    
    ) bridge. Unlike benzoates, where the carbonyl is conjugated to the ring, the phenoxyacetate carbonyl is "insulated." However, the electronegative phenoxy group on the
    
    
    -carbon exerts an inductive electron-withdrawing effect (-I) , typically shifting the
    
    
    stretch to slightly higher frequencies compared to simple aliphatic esters.
  • The Nitro Group (

    
    ):  When substituted on the aromatic ring (e.g., para-position), the nitro group acts as a strong resonance withdrawer. This creates a "push-pull" system with the phenoxy oxygen. The nitro group exhibits two distinct, highly diagnostic bands arising from the symmetric and asymmetric stretching of the 
    
    
    
    bonds.
Comparative Spectral Data

The following tables synthesize data from experimental baselines (unsubstituted phenoxyacetates) and nitro-substituted derivatives.

Table 1: Ester Functional Group Analysis
Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Driver
C=O Stretch (Carbonyl)1735 – 1760 StrongThe

-phenoxy group exerts a -I effect, shortening the C=O bond slightly. Unlike conjugated esters (e.g., ethyl benzoate ~1720 cm⁻¹), this band remains high.
C–O–C Stretch (Acyl)1190 – 1250 StrongCoupled vibration of the ester linkage. Often overlaps with the aromatic ether stretch.
O–CH₂ Stretch 1000 – 1050 MediumStretching of the bond between the ester oxygen and the alkyl group (e.g., ethyl/methyl).
Table 2: Nitro Group Analysis (Substituted Derivatives)
Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Driver
Asymmetric NO₂ Stretch (

)
1550 – 1500 StrongHighly diagnostic. In

-nitrophenoxy derivatives, this typically appears near 1520–1530 cm⁻¹ .
Symmetric NO₂ Stretch (

)
1355 – 1315 StrongOften sharper than the asymmetric band. Typically found near 1340–1350 cm⁻¹ .
C–N Stretch 870 – 850 MediumBond connecting the nitro group to the aromatic ring.
Table 3: Diagnostic "Fingerprint" Comparison
FeatureUnsubstituted (Ethyl Phenoxyacetate)Nitro-Substituted (Ethyl 2-(4-nitrophenoxy)acetate)
Aromatic C=C 1600, 1495 cm⁻¹ (Standard Ring Modes)1610, 1590 cm⁻¹ (Ring polarized by

)
Ar–O–C (Ether) ~1240 cm⁻¹ (Asym), ~1050 cm⁻¹ (Sym)1260–1280 cm⁻¹ (Shifted higher due to resonance increasing

bond order)
Key Differentiator Clean region at 1550–1500 cm⁻¹Dominant doublet at ~1525 (

) and ~1345 (

)
Visualization: Spectral Identification Workflow

The following diagram outlines the logical decision tree for confirming the synthesis of a nitro-phenoxyacetate derivative from its precursor.

IR_Workflow Start Crude Product Sample CheckCO Check Carbonyl Region (1735 - 1760 cm⁻¹) Start->CheckCO DecisionCO Band Present? CheckCO->DecisionCO CheckNO2 Check Nitro Regions (1530 & 1345 cm⁻¹) DecisionCO->CheckNO2 Yes Result_Fail_1 ERROR: No Ester Formation DecisionCO->Result_Fail_1 No (Missing C=O) DecisionNO2 Strong Bands Present? CheckNO2->DecisionNO2 CheckEther Check Ether Shift (1260 vs 1240 cm⁻¹) DecisionNO2->CheckEther Yes Result_Fail_2 ERROR: Unsubstituted Precursor DecisionNO2->Result_Fail_2 No (Missing NO₂) Result_Success CONFIRMED: Nitro-Phenoxyacetate CheckEther->Result_Success Validates Substitution

Figure 1: Logical decision tree for validating nitro-phenoxyacetate synthesis via FTIR.

Experimental Protocol: Validated Sampling Method

To ensure reproducibility and minimize artifacts (such as water vapor interference or saturation), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR) Preferred over KBr pellets for esters to avoid hydrolysis due to hygroscopic KBr.

Step-by-Step Procedure:

  • System Blanking: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution. Validation: Ensure the background shows flat baseline with only atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    features.
  • Sample Application:

    • Solids (Nitro derivatives often solid): Place ~5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 units).

    • Liquids (Unsubstituted esters often liquid): Place 1 drop to cover the crystal face. No pressure clamp needed.

  • Data Acquisition: Collect the sample spectrum (32-64 scans).

  • Spectral Normalization: Apply baseline correction if "smiles" (curvature) appear. Normalize the strongest peak (usually C=O at ~1750 cm⁻¹) to 1.0 absorbance units for easy comparison.

  • Critical Check: Verify the absence of a broad band at 3500–3200 cm⁻¹. Presence indicates residual moisture or unreacted alcohol/acid precursor.

References
  • NIST Chemistry WebBook. Ethyl-4-nitrophenylacetate Infrared Spectrum. National Institute of Standards and Technology.[2] [Link]

  • Kalaivani, D., et al. (2011).[3] Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate.[3][4][5] Acta Crystallographica Section E. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

  • Ali, et al. (2011).[6] Ethyl 2-(4-nitrophenoxy)acetate. ResearchGate.[3][5] [Link]

  • PubChem. Phenoxyacetic Acid - Spectral Information. National Library of Medicine. [Link]

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Validation

Chromatographic separation of nitrophenol starting material from ester product

An In-Depth Technical Guide to the Chromatographic Separation of Nitrophenol Starting Material from Ester Product A Senior Application Scientist's Guide to Achieving High-Purity Separation For researchers and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Separation of Nitrophenol Starting Material from Ester Product

A Senior Application Scientist's Guide to Achieving High-Purity Separation

For researchers and professionals in drug development, the complete removal of starting materials from a final ester product is a non-negotiable aspect of process chemistry. The esterification of a nitrophenol is a common transformation, yet it presents a classic purification challenge: separating a polar, acidic starting material from a structurally similar, less polar product. This guide provides an in-depth comparison of chromatographic strategies, grounded in physicochemical principles and supported by actionable experimental protocols to achieve baseline separation and high purity.

The Foundation: Exploiting Physicochemical Differences

Successful chromatographic separation hinges on exploiting the distinct physical and chemical properties of the molecules in a mixture. The key differences between a nitrophenol and its corresponding ester derivative are significant and form the basis of our separation strategy.

  • Polarity: The Primary Lever for Separation The most pronounced difference is polarity. The free hydroxyl (-OH) group on the nitrophenol ring is a potent hydrogen bond donor and acceptor. This capability makes nitrophenol significantly more polar than its ester counterpart. The esterification process replaces the acidic proton of the hydroxyl group with an alkyl or aryl group, eliminating its ability to donate hydrogen bonds and drastically reducing its overall polarity. This polarity differential is the primary factor we will exploit. Notably, isomers like ortho-nitrophenol can form internal (intramolecular) hydrogen bonds, which can slightly reduce their apparent polarity and boiling point compared to para-nitrophenol, where intermolecular hydrogen bonding dominates.[1][2][3][4][5]

  • Acidity (pKa) The phenolic hydroxyl group is weakly acidic, meaning it can be ionized to a phenoxide anion under basic conditions. The resulting ester is neutral. While this property can be used in liquid-liquid extractions, it also influences chromatographic behavior, particularly if basic modifiers or highly active stationary phases are used.

  • UV-Vis Absorbance for Detection Fortunately, both the nitrophenol starting material and the ester product contain the nitrophenyl chromophore, making them strongly UV-active. Nitrophenols typically exhibit strong absorbance maxima between 260 nm and 350 nm.[6][7] Under acidic or neutral conditions, p-nitrophenol shows a characteristic peak around 317 nm, which shifts to approximately 400 nm under basic conditions due to the formation of the phenoxide ion.[8][9][10] This allows for sensitive and straightforward detection using UV detectors in liquid chromatography.

Comparative Analysis of Chromatographic Techniques

The choice of chromatography depends on the scale and required purity of the final product. We will compare the two most relevant techniques: preparative flash chromatography for bulk purification and high-performance liquid chromatography (HPLC) for high-resolution analysis and purification.

ParameterFlash Chromatography (Normal-Phase)High-Performance Liquid Chromatography (HPLC)
Primary Use Bulk purification, reaction work-upHigh-resolution analysis, purity testing, small-scale high-purity isolation
Scale Milligrams to kilogramsMicrograms to grams
Stationary Phase Silica Gel (most common), Alumina[1][11]Reversed-Phase: C18, C8 (most common) Normal-Phase: Silica, Cyano
Resolution ModerateVery High
Speed Fast (15-60 minutes)Analytical: Fast (2-15 min) Preparative: Slower (30-120+ min)
Cost Low to moderateHigh
Elution Order Less polar (Ester) elutes first. More polar (Nitrophenol) elutes last.Reversed-Phase: More polar (Nitrophenol) elutes first. Normal-Phase: Less polar (Ester) elutes first.
Technique 1: Flash Chromatography (The Workhorse for Preparative Scale)

Flash chromatography is the go-to method for purifying reaction mixtures on a preparative scale.[12] It operates under normal-phase conditions, where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.

Principle of Separation: The separation mechanism is based on adsorption. The highly polar nitrophenol, with its free hydroxyl group, strongly adsorbs to the polar silica gel surface via hydrogen bonding. The less polar ester product has much weaker interactions (dipole-dipole) and is more readily carried along with the mobile phase.[1] Consequently, the ester elutes from the column much earlier than the nitrophenol starting material.

Technique 2: High-Performance Liquid Chromatography (The Standard for High Resolution)

HPLC offers superior resolving power due to the use of stationary phases with much smaller particle sizes. It is indispensable for final purity analysis and for purifying smaller quantities of material to a very high standard.

  • Reversed-Phase HPLC (RP-HPLC): The Dominant Mode RP-HPLC is the most widely used mode of HPLC, valued for its reproducibility and versatility.[13][14][15] It employs a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly mixtures of water and acetonitrile or methanol).[14][16]

    Principle of Separation: In RP-HPLC, separation is governed by hydrophobic interactions. The elution order is inverted compared to normal-phase. The more polar nitrophenol has little affinity for the non-polar C18 stationary phase and is quickly eluted by the polar mobile phase. The less polar, more hydrophobic ester product interacts more strongly with the stationary phase and is retained longer.[16][17]

  • Normal-Phase HPLC (NP-HPLC) While less common, NP-HPLC operates on the same principle as flash chromatography (polar stationary phase, non-polar mobile phase) but provides much higher resolution.[13][17][18] It is particularly useful for separating isomers or when a compound is highly soluble in non-polar organic solvents.[13][19]

Experimental Workflows and Protocols

The following diagrams and protocols provide a validated starting point for separating a nitrophenol from its ester product.

Overall Purification Workflow

This diagram outlines the logical flow from a crude reaction mixture to a purified, analyzed final product.

G cluster_0 Process Start cluster_1 Method Development cluster_2 Bulk Purification cluster_3 Analysis & Final Polish CRUDE Crude Reaction Mixture (Ester + Nitrophenol) TLC TLC Analysis (e.g., Hexane:EtOAc) CRUDE->TLC Spot sample FLASH Preparative Flash Chromatography (Silica Gel) TLC->FLASH Determine mobile phase FRACTIONS Combine Pure Ester Fractions FLASH->FRACTIONS Collect fractions HPLC Analytical RP-HPLC (Purity Check >99%) FRACTIONS->HPLC Analyze aliquot PRODUCT Pure Ester Product HPLC->PRODUCT Confirm purity

Caption: Workflow from crude mixture to purified product.

Principle of Separation on a Silica Gel Surface

This diagram illustrates the molecular interactions driving separation in normal-phase chromatography.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate

Hazard Profile Analysis: A Structurally-Informed Approach Understanding the "why" behind a disposal protocol begins with a chemical's structure. The potential hazards of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate a...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile Analysis: A Structurally-Informed Approach

Understanding the "why" behind a disposal protocol begins with a chemical's structure. The potential hazards of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate are a composite of its constituent functional groups. Each group contributes to the overall risk profile and dictates the necessary handling and disposal precautions.

Functional GroupAssociated HazardsPrimary Disposal Consideration
Halogenated Aromatic Ring (Bromo-, Fluoro-)Ecotoxicity, potential for persistence in the environment, formation of toxic combustion byproducts (e.g., hydrogen halides).[1]Must be segregated as Halogenated Organic Waste. [2][3] Do not mix with non-halogenated waste streams.
Nitro Group (-NO₂)Toxicity, environmental hazard. Nitroaromatic compounds are often toxic and can be reactive.Increased toxicity concerns. Requires clear labeling and secure containment.
Phenoxyacetate Moiety Derivatives can exhibit varying levels of toxicity and irritation.[4]Treat as a potentially toxic organic compound.
Ethyl Acetate Ester Potential flammability and lachrymatory (tear-inducing) properties, similar to related compounds like ethyl bromoacetate.[5][6]Keep away from ignition sources.[7][8] Handle in a well-ventilated area to avoid vapor inhalation.[8][9]

This structural analysis leads to a clear directive: Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate and its associated waste must be treated as a toxic, environmentally hazardous, halogenated organic waste.

Immediate Safety & Handling Protocols (Pre-Disposal)

Proper disposal begins with safe handling during use. Contamination and exposure incidents are most effectively prevented at the source.

Personal Protective Equipment (PPE): Before handling the primary compound or its waste, the following PPE is mandatory:

  • Gloves: Chemically resistant nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[1][10]

  • Eye Protection: Chemical safety goggles are essential. For operations with a higher splash risk, the use of a full-face shield over goggles is recommended.[10][11]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[8]

  • Respiratory Protection: All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][7][11]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]

Waste Segregation: The Critical First Step

Improper segregation is a common and costly mistake in laboratory waste management. Mixing halogenated and non-halogenated waste streams complicates disposal and significantly increases costs. The decision process is straightforward and must be followed without exception.

WasteSegregation Start Waste Generated from Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate (Solutions, Rinsates, Contaminated Solids) Decision Does the waste contain Bromine or Fluorine atoms? Start->Decision Halogenated YES (Contains Br and F) Decision->Halogenated   NonHalogenated NO HalogenatedStream Segregate into HALOGENATED ORGANIC WASTE STREAM Halogenated->HalogenatedStream NonHalogenatedStream Segregate into NON-HALOGENATED ORGANIC WASTE STREAM

Figure 1. Decision workflow for waste segregation. All waste from this compound falls into the Halogenated Organic Waste Stream.

Step-by-Step Disposal Protocol

This protocol applies to the neat compound, solutions containing it, and the first rinsate of any container.

Step 1: Select the Correct Waste Container

  • Obtain a designated hazardous waste container from your facility's EHS department. This container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a screw-top cap to ensure a vapor-tight seal.[1][13]

  • The container must be in good condition, free from cracks or residue.[13]

  • Ensure the container is designated specifically for Halogenated Organic Liquid Waste .[2][3] Never mix different waste categories.[13]

Step 2: Proper Labeling

  • Attach a hazardous waste label to the container before adding any waste.[2]

  • Fill out the label completely and accurately. List all chemical constituents by their full names—no abbreviations or formulas.[2]

  • For this specific waste, you must list "Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate" along with any solvents (e.g., "Methanol," "Dichloromethane") and their estimated percentages.[14]

Step 3: Waste Accumulation

  • All waste transfers must be performed inside a chemical fume hood.

  • Keep the waste container closed with the screw-top cap at all times, except when actively adding waste.[2][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be a secondary containment bin to prevent the spread of potential leaks.[13]

Step 4: Arranging for Disposal

  • Once the waste container is full (or you have finished the project), ensure the cap is tightly sealed.

  • Complete a chemical collection request form as required by your institution's EHS department.

  • Transport the sealed container to the designated waste accumulation area for pickup by trained EHS personnel.

Disposal of Contaminated Materials

  • Solid Waste: Items such as gloves, weigh boats, and absorbent pads that are contaminated with the compound should be collected in a separate, clearly labeled, sealed plastic bag or container for "Halogenated Solid Waste."

  • Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container. The contents should be identified as chemically contaminated.

  • Empty Containers: The original container of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate is considered hazardous waste. To render it non-hazardous, it must be triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate is considered hazardous waste and must be collected and added to your halogenated organic liquid waste container.[14]

    • Subsequent rinsates can typically be disposed of according to your institution's policy for non-hazardous chemical waste.

    • After triple-rinsing and air-drying, deface the original label and dispose of the container in the appropriate glass or plastic recycling bin.

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[1][7][16] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material using non-sparking tools, place it in a sealed, labeled bag or container, and dispose of it as halogenated solid waste.[7]

    • Decontaminate the area with an appropriate solvent and soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory door to contain the vapors.

    • Contact your institution's EHS department or emergency response team immediately.[17] Do not attempt to clean up a large spill yourself.

By adhering to these structurally-informed procedures, researchers can ensure the safe and compliant disposal of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate, protecting themselves, their colleagues, and the environment.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25). Sigma-Aldrich.
  • Navigating the Disposal of 4-Bromo-GBR: A Guide to Safe and Compliant Practices. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Ethyl bromodifluoroacetate. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Nitrophenyl bromoacetate. (2025, September 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Covestro Solution Center.
  • SAFETY DATA SHEET - Ethyl bromoacetate. (2010, April 9). Fisher Scientific.
  • Bromine Standard Operating Procedure. (n.d.). Washington State University.
  • SAFETY DATA SHEET - Ethyl bromoacetate for synthesis. (n.d.). Merck Millipore.
  • Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.
  • Safety Data Sheet: Ethyl phenoxyacetate. (2020, September 3). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET - SODIUM PHENOXY ACETATE. (2024, January). Niacet.
  • SAFETY DATA SHEET - Methyl Phenoxyacetate. (2016, November 7). Spectrum Chemical.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Bromine Safety Operating Procedure. (n.d.). Rutgers University Environmental Health and Safety.
  • Ethyl 2-(2-bromo-4-fluoro-5-nitrophenoxy)acetate. (n.d.). PubChem.
  • ETHYL BROMO ACETATE MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University.
  • PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC. (n.d.). CAMEO Chemicals, NOAA.

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